molecular formula C20H16F6N2OS B11193444 (1-[2-(trifluoromethyl)benzyl]-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-5-yl)methanol

(1-[2-(trifluoromethyl)benzyl]-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-5-yl)methanol

Cat. No.: B11193444
M. Wt: 446.4 g/mol
InChI Key: VMHURNVQLYJOIZ-UHFFFAOYSA-N
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Description

The compound (1-[2-(trifluoromethyl)benzyl]-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-5-yl)methanol is a complex organic molecule featuring an imidazole ring substituted with trifluoromethyl groups and benzyl sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-[2-(trifluoromethyl)benzyl]-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. One common approach is to start with the imidazole ring and introduce the benzyl and trifluoromethyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-[2-(trifluoromethyl)benzyl]-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-5-yl)methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the trifluoromethyl groups.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

(1-[2-(trifluoromethyl)benzyl]-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-5-yl)methanol: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (1-[2-(trifluoromethyl)benzyl]-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzyl sulfanyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(trifluoromethyl)benzyl bromide: A compound with similar trifluoromethyl and benzyl groups but lacking the imidazole ring.

    2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Another compound with multiple trifluoromethyl groups but different structural features.

Uniqueness

(1-[2-(trifluoromethyl)benzyl]-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-5-yl)methanol: is unique due to the presence of both the imidazole ring and the benzyl sulfanyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C20H16F6N2OS

Molecular Weight

446.4 g/mol

IUPAC Name

[3-[[2-(trifluoromethyl)phenyl]methyl]-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-yl]methanol

InChI

InChI=1S/C20H16F6N2OS/c21-19(22,23)15-7-5-13(6-8-15)12-30-18-27-9-16(11-29)28(18)10-14-3-1-2-4-17(14)20(24,25)26/h1-9,29H,10-12H2

InChI Key

VMHURNVQLYJOIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)C(F)(F)F)CO)C(F)(F)F

Origin of Product

United States

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